Welcome to the BenchChem Online Store!
molecular formula C10H10N6O3 B1214892 3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 115779-20-9

3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B1214892
M. Wt: 262.23 g/mol
InChI Key: RYQVRAILJXPCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04840949

Procedure details

A mixture of a sodium ethylate solution prepared from 6.76 g of metallic sodium and 290 ml of anhydrous ethanol, 35 g of 2-(3-methyl-xanthine-7-yl)-acetamidoxime and 43.0 g of ethyl acetate is heated to boiling under stirring for 4 hours. The hot reaction mixture is filtered, the filtrate is evaporated in vacuo and the residue is dissolved in 200 ml of water. The pH of the solution is adjusted to 7 by adding 10% hydrochloric acid, the precipitate is filtered by suction and crystallized twice from water. Thus, 18.0 g of 3,7-dihydro-3-methyl-7-([5-methyl-1,2,4-oxadiazole-3-yl]-methyl)-1H-purine-2,6-dione are obtained, m.p.: 262°-264° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
reactant
Reaction Step Two
Name
2-(3-methyl-xanthine-7-yl)-acetamidoxime
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].[Na].C(O)C.[CH3:9][N:10]1[C:18]2[N:17]=[CH:16][N:15]([CH2:19][C:20](=[N:22]O)[NH2:21])[C:14]=2[C:13](=[O:24])[NH:12][C:11]1=[O:25]>C(OCC)(=O)C>[CH3:9][N:10]1[C:18]2[N:17]=[CH:16][N:15]([CH2:19][C:20]3[N:22]=[C:2]([CH3:1])[O:3][N:21]=3)[C:14]=2[C:13](=[O:24])[NH:12][C:11]1=[O:25] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
6.76 g
Type
reactant
Smiles
[Na]
Name
Quantity
290 mL
Type
reactant
Smiles
C(C)O
Name
2-(3-methyl-xanthine-7-yl)-acetamidoxime
Quantity
35 g
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)CC(N)=NO)=O)=O
Name
Quantity
43 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml of water
ADDITION
Type
ADDITION
Details
by adding 10% hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered by suction
CUSTOM
Type
CUSTOM
Details
crystallized twice from water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CC1=NOC(=N1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.